2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS No.: 1550790-70-9
Cat. No.: VC2869299
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1550790-70-9 |
|---|---|
| Molecular Formula | C10H15N3 |
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | 2-cyclobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C10H15N3/c1-2-8(3-1)10-6-9-7-11-4-5-13(9)12-10/h6,8,11H,1-5,7H2 |
| Standard InChI Key | GWBVFZYYMOARGT-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C2=NN3CCNCC3=C2 |
| Canonical SMILES | C1CC(C1)C2=NN3CCNCC3=C2 |
Introduction
2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. Its core structure consists of a fused pyrazolo-pyrazine ring system with a cyclobutyl substituent. This compound has garnered interest due to its structural versatility and potential biological activity.
Molecular Data
Structural Representation
Table 1: Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.25 g/mol |
| InChI Key | GWBVFZYYMOARGT-UHFFFAOYSA-N |
| Synonyms | 2-cyclobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine; AKOS023624758; EN300-140407 |
Synthesis
The synthesis of pyrazolo-pyrazine derivatives typically involves cyclization reactions between appropriate hydrazine derivatives and dicarbonyl compounds. Specific methods for synthesizing 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine are not detailed in the current literature but are likely based on standard heterocyclic synthesis strategies.
Characterization
Characterization of this compound relies on techniques such as:
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NMR Spectroscopy: Used to confirm the structure and purity.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
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X-Ray Crystallography: May be employed for structural elucidation.
Table 2: Biological Activity of Related Compounds
| Compound Class | Activity |
|---|---|
| Pyrazolo[1,5-a]pyrazines | Kinase inhibition (e.g., VEGFR) |
| Triazolo[4,3-a]pyrazines | Anticancer (e.g., A549 cell line) |
| Triazolo-pyrimidines | Antiviral (e.g., influenza polymerase) |
Mechanistic Insights
The cyclobutyl group may enhance binding affinity to biological targets through hydrophobic interactions. Additionally, the fused pyrazolo-pyrazine core can participate in hydrogen bonding and π-stacking interactions with enzymes or receptors.
Commercial Availability
This compound is available for research purposes from chemical suppliers like Sigma-Aldrich under catalog numbers such as EN300-27151162 . It is typically sold as a hydrochloride salt to improve stability.
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